molecular formula C20H25N3OS B3790815 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone

Cat. No.: B3790815
M. Wt: 355.5 g/mol
InChI Key: ZUZSYNZKWNFZPK-UHFFFAOYSA-N
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Description

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.

Preparation Methods

The synthesis of pyrrolopyrazine derivatives typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This final step involves cyclization catalyzed by Cs2CO3/DMSO to achieve the desired pyrrolopyrazine structure.

Chemical Reactions Analysis

Pyrrolopyrazine derivatives undergo various chemical reactions, including:

Scientific Research Applications

Pyrrolopyrazine derivatives, including 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone, have a wide range of applications in scientific research :

    Chemistry: Used as catalysts in various organic reactions.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Potential use in developing new drugs for treating infections and inflammatory diseases.

    Industry: Utilized in the synthesis of bioactive molecules and materials.

Mechanism of Action

The mechanism of action of pyrrolopyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds often inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Pyrrolopyrazine derivatives are unique due to their dual ring structure, which imparts distinct biological activities. Similar compounds include:

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-15-8-12-25-19(15)13-21-18-7-3-2-6-17(18)20(24)23-11-10-22-9-4-5-16(22)14-23/h2-3,6-8,12,16,21H,4-5,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSYNZKWNFZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC=C2C(=O)N3CCN4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Reactant of Route 3
Reactant of Route 3
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Reactant of Route 4
Reactant of Route 4
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Reactant of Route 5
Reactant of Route 5
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Reactant of Route 6
Reactant of Route 6
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone

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